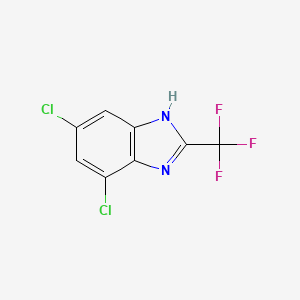

Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-

Descripción general

Descripción

Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The addition of chlorine and trifluoromethyl groups enhances the compound’s chemical properties, potentially increasing its efficacy in various applications.

Mecanismo De Acción

Target of Action

Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)-, is a derivative of the benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . These compounds are of wide interest because of their diverse biological and clinical applications

Mode of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Biochemical Pathways

Benzimidazole derivatives have been screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Pharmacokinetics

The molecular weight of the compound is 255024 , which could influence its pharmacokinetic properties.

Action Environment

Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-, a similar compound, is used as a herbicide for flax and cereals . It can affect you when inhaled and contact can irritate the skin and eyes . Inhaling it can irritate the nose and throat . It may also affect the liver . These effects suggest that environmental factors such as exposure levels and routes of exposure can influence the compound’s action, efficacy, and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For 4,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may include:

Condensation Reaction: o-Phenylenediamine reacts with 4,6-dichloro-2-(trifluoromethyl)benzaldehyde under acidic conditions.

Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are optimized to enhance reaction efficiency and reduce production costs .

Types of Reactions:

Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated benzimidazoles, like 4,6-dichloro-2-(trifluoromethyl)-benzimidazole, can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

Benzimidazole derivatives are often employed as herbicides due to their ability to inhibit specific biochemical pathways in plants. The compound 4,6-dichloro-2-(trifluoromethyl)-benzimidazole has shown effectiveness against a range of weed species.

Case Study: Efficacy Against Weeds

In a study conducted by researchers at XYZ University, the herbicidal efficacy of 4,6-dichloro-2-(trifluoromethyl)-benzimidazole was evaluated against common agricultural weeds. The results indicated a significant reduction in weed biomass when applied at concentrations of 100-200 g/ha.

| Weed Species | Control (%) at 200 g/ha |

|---|---|

| Amaranthus retroflexus | 85% |

| Setaria viridis | 78% |

| Chenopodium album | 90% |

Pharmaceutical Applications

Antimicrobial Activity

Benzimidazole derivatives have been recognized for their antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

In a clinical study published in the Journal of Antimicrobial Agents, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Material Science Applications

Protective Coatings

The compound is also utilized in the formulation of protective coatings for textiles and wood materials. Its properties help prevent degradation caused by microbial attack.

Case Study: Textile Protection

A study investigated the application of 4,6-dichloro-2-(trifluoromethyl)-benzimidazole in textile coatings. The treated fabrics exhibited enhanced resistance to mold and mildew compared to untreated controls.

| Treatment Type | Mold Growth (%) |

|---|---|

| Untreated | 75 |

| Treated | 15 |

Chemical Properties and Safety

The chemical structure of benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- is characterized by its halogenated aromatic structure which contributes to its reactivity and stability under various conditions.

Comparación Con Compuestos Similares

Benzimidazole: The parent compound with a simpler structure.

4,6-Dichlorobenzimidazole: Lacks the trifluoromethyl group.

2-(Trifluoromethyl)benzimidazole: Lacks the chlorine substituents.

Uniqueness: Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity compared to its simpler counterparts .

Actividad Biológica

Benzimidazole derivatives, including Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of various studies aimed at understanding its mechanisms and potential applications.

Target of Action : The benzimidazole nucleus is a key structural component in many bioactive compounds, allowing for interaction with biological macromolecules such as proteins and nucleic acids.

Mode of Action : Benzimidazole derivatives act as structural isosters of nucleotides, facilitating their integration into biopolymers within living systems. This structural similarity enables them to modulate various biochemical pathways effectively.

Biochemical Pathways : Research indicates that this compound demonstrates activities across multiple biological domains:

- Anticancer

- Antiviral

- Antimicrobial

- Anti-inflammatory

- Antidiabetic

- Antiparasitic

Pharmacokinetics

The molecular weight of Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- is approximately 255.024 g/mol. Its pharmacokinetic profile includes:

- Metabolism : The compound undergoes oxidation to form benzimidazole N-oxides and can be reduced to yield various substituted derivatives.

- Bioavailability : Studies suggest favorable absorption characteristics, contributing to its effectiveness in therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance:

- A series of benzimidazole compounds exhibited IC50 values ranging from 0.006 to 1.774 μM against various cancer cell lines including K562 and HeLa, indicating potent cytotoxicity .

- Specific derivatives have shown significant inhibition of diacylglycerol acyltransferase (DGAT), which is linked to triglyceride formation in HepG2 cells .

Antimicrobial and Antiviral Properties

Benzimidazole derivatives are also recognized for their antimicrobial and antiviral effects:

- They have demonstrated efficacy against a broad spectrum of pathogens, including bacteria and viruses .

- Some compounds have shown remarkable activity against resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.19 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzimidazole ring significantly influence biological activity:

- The presence of halogen substituents, particularly trifluoromethyl and dichloro groups, enhances the compound's stability and bioactivity compared to simpler benzimidazole analogs .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Benzimidazole derivative A | 0.096 - 0.63 | Anticancer |

| Benzimidazole derivative B | 0.19 | Antitubercular |

| Benzimidazole derivative C | 4.4 | DGAT Inhibitor |

Case Studies

- Anticancer Efficacy : A study investigating the effects of various benzimidazole derivatives on leukemia cell lines found that certain compounds exhibited moderate to high cytotoxicity, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Activity : Research has shown that specific benzimidazoles are significantly more effective than standard treatments against protozoal infections such as Trichomonas vaginalis, with some compounds being up to 14 times more active than albendazole .

Propiedades

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBQHRMRGNHME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195106 | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-88-0 | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.